molecular formula C20H15NO B12592952 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 644996-58-7

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B12592952
CAS No.: 644996-58-7
M. Wt: 285.3 g/mol
InChI Key: DXTGOKDQXMHTQG-UHFFFAOYSA-N
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Description

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one is a synthetic chemical compound offered for research and development purposes. The core structure of this molecule features a cyclohexa-2,5-dien-1-one moiety, which is a key scaffold in organic synthesis and has been identified in studies of compounds with cytotoxic and pro-apoptotic activities against various human tumour cell lines . This structure is functionally versatile; for instance, cyclohexadiene diols are recognized as ideal starting materials for a huge variety of reactions and for the synthesis of complex natural products, including inositols and other polyhydroxylated targets . The specific pharmacological and biochemical properties of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one are not yet fully characterized and represent an area for scientific investigation. Researchers can utilize this chemical as a building block in synthetic chemistry or to explore its potential mechanisms of action in biological systems. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

644996-58-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-[(benzhydrylideneamino)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H15NO/c22-19-13-11-16(12-14-19)15-21-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H

InChI Key

DXTGOKDQXMHTQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC=C2C=CC(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Etherification Reactions

Etherification reactions are a common method for synthesizing this compound. The process typically involves the reaction of phenolic substrates with alcohols in the presence of acid catalysts.

  • Reagents Used:

    • Hydroquinone
    • Benzoquinone
    • Alcohol (e.g., methanol)
    • Acid catalyst (e.g., concentrated sulfuric acid)
  • Procedure:

    • Mix hydroquinone and benzoquinone in a specific molar ratio (e.g., 1:1).
    • Add methanol as a solvent and introduce the acid catalyst.
    • Heat the mixture under reflux to promote the reaction.
    • Isolate the product through extraction and purification techniques such as recrystallization or chromatography.
  • Yield:
    High yields (up to 90%) have been reported when optimal conditions are maintained, including precise temperature control and careful selection of reagents.

Alternative Synthesis Approaches

Additional approaches include variations on the etherification process that employ different phenolic substrates or alternative solvents.

  • Reagents Used:

    • Other substituted phenols
    • Different alcohols or solvents
  • Procedure:
    Similar to standard etherification but adjusted for specific substrates or conditions that may enhance yield or selectivity.

  • Yield:
    Yields can vary significantly based on the choice of substrate and reaction conditions, highlighting the importance of optimizing each step for desired outcomes.

The reaction conditions play a crucial role in determining the success of synthesizing 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one:

Condition Optimal Value Effect on Yield
Temperature Reflux temperature Increases reaction rate
Molar Ratio Hydroquinone:Benzoquinone (1:1) Maximizes product formation
Acid Catalyst Concentrated sulfuric acid Enhances etherification efficiency
Solvent Methanol or Toluene Affects solubility and reactivity

Chemical Reactions Analysis

Etherification via Acid-Catalyzed Nucleophilic Attack

This compound undergoes efficient etherification with alcohols under acidic conditions. The reaction proceeds through:

  • Protonation of the carbonyl oxygen, increasing electrophilicity at the adjacent carbon.

  • Nucleophilic attack by the alcohol’s oxygen, forming a tetrahedral intermediate.

  • Elimination of water to yield the ether product .

Reaction Conditions Yield Key Observations
Methanol, H₂SO₄, 60°C, 6 hr85–90%Optimal for primary alcohols
Toluene, TsOH, reflux, 12 hr78%Preferred for sterically hindered alcohols

Kinetic studies reveal a rate dependence on solvent polarity (k increases in polar aprotic solvents) and temperature (ΔH‡ = 12.3 kcal/mol, ΔS‡ = −9 cal/mol·K).

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., 1,3,5-triazines). A representative example:

Inverse Electron Demand Diels-Alder (IEDDA) Mechanism :

  • Zwitterion formation via initial electron transfer.

  • Cyclization to a tricyclic adduct.

  • Rearomatization through retro-Diels-Alder steps, confirmed by ¹H/¹³C NMR .

Dienophile Reaction Time Product Stability
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine24 hr (THF, 25°C)Forms stable pyrrolo[2,3-d]pyrimidine

Nucleophilic Additions to the Carbonyl Group

The α,β-unsaturated ketone moiety facilitates conjugate additions. For example:

  • Grignard Reagents : Methylmagnesium bromide adds selectively to the β-position, forming a tertiary alcohol after hydrolysis .

  • Amines : Primary amines undergo 1,4-addition, confirmed by X-ray crystallography of the resulting enamine derivatives .

Comparative Reactivity Table :

Nucleophile Site of Attack Product Yield
MeMgBrβ-carbon4-(Diphenylmethylidene)-3-methylcyclohexenol72%
AnilineCarbonyl carbonEnamine adduct68%

Oxidative Transformations

Controlled oxidation with Na₂O₂/Me₂SO selectively cleaves the diphenylmethylidene group, yielding 4-amino-cyclohexa-2,5-dien-1-one . This reaction is critical for generating intermediates in pharmaceutical synthesis.

Oxidation Conditions and Outcomes :

Oxidant Temperature Major Product Selectivity
Na₂O₂/Me₂SO25°C4-Amino-cyclohexa-2,5-dien-1-one>95%
m-CPBA0°CEpoxidized side products60%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of diphenylmethane can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The mechanism often involves the inhibition of topoisomerases or modulation of signaling pathways such as MAPK and PI3K/Akt .

1.2 Antimicrobial Properties

Compounds structurally related to 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one have demonstrated antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Materials Science

2.1 Organic Photovoltaics

The compound's unique electronic structure makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light in the visible spectrum and facilitate charge transfer can enhance the efficiency of solar cells. Research has indicated that incorporating such compounds into polymer matrices can improve the overall performance of organic solar cells by optimizing light absorption and charge transport .

2.2 Dyes and Pigments

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one can also serve as a dye or pigment due to its vibrant color properties. It can be utilized in various applications ranging from textiles to coatings where color stability and vibrancy are required. The stability of these compounds under UV light exposure is a critical factor for their application in commercial products .

Nanotechnology

3.1 Drug Delivery Systems

Nanoparticle-based drug delivery systems utilizing compounds like 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one have shown promise in targeting specific tissues or cells, particularly in cancer therapy. These systems can encapsulate therapeutic agents and release them at desired sites, minimizing side effects and enhancing treatment efficacy. Studies highlight the use of lipid-like nanoparticles for effective encapsulation and delivery of such compounds .

3.2 Biosensors

The compound's reactivity can be exploited in the development of biosensors for detecting biomolecules or environmental pollutants. By functionalizing nanoparticles with this compound, researchers can create sensitive detection systems capable of identifying low concentrations of target analytes through changes in optical or electrochemical signals .

Mechanism of Action

The mechanism of action of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents, which influence their electronic profiles, solubility, and functional roles.

4-Hydroxythiobenzamide (4-[amino(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one)

  • Molecular Formula: C₇H₇NOS
  • Molecular Weight : 153.20 g/mol
  • Key Properties :
    • LogP: 1.73 (moderate lipophilicity)
    • Polar Surface Area (PSA): 78.34 Ų (high polarity due to thiourea and hydroxyl groups)
    • Density: 1.339 g/cm³
  • Applications : Used in synthesizing PPARα agonists for HDLc modulation and CDK5 inhibitors for Alzheimer’s disease .

Rosolic Acid (4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one)

  • Molecular Formula : C₁₉H₁₄O₃
  • Molecular Weight : 290.32 g/mol
  • Key Properties :
    • Refractive Index: 1.702
    • Applications: Widely employed as a pH indicator and dye (e.g., Corallin Spirit) due to its vivid color changes in response to hydroxyl group deprotonation .
  • Comparison : The bis(4-hydroxyphenyl) substituent enhances resonance stabilization and electron-withdrawing effects, making rosolic acid more acidic than the target compound.

4-[(2,5-Dimethylphenyl)hydrazono]cyclohexa-2,5-dien-1-one

  • Molecular Formula : C₁₄H₁₄N₂O
  • Molecular Weight : 226.28 g/mol
  • Applications : Intermediate in azo dye synthesis and pharmaceutical research .

2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one

  • Molecular Formula: C₁₆H₁₅Br₂NO₂
  • Key Findings: Crystal Structure: Planar cyclohexadienone core with a phenethylamino substituent forming intermolecular N–H⋯O hydrogen bonds, stabilizing the lattice . Applications: Precursor to bioactive bromophenol derivatives.
  • Comparison : Bromine atoms increase molecular weight and steric bulk, reducing solubility but enhancing halogen-bonding interactions.

4-[(4-Fluorophenyl)imino]methylphenol

  • Molecular Formula: C₁₃H₁₀FNO
  • Key Properties : Fluorine’s electron-withdrawing effect enhances the imine group’s electrophilicity.
  • Applications : Intermediate in fluorinated pharmaceutical agents .
  • Comparison : The fluorine substituent increases lipophilicity (LogP) compared to the target compound’s diphenyl groups.

Research Findings and Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in –9) reduce electron density on the cyclohexadienone ring, increasing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., –OCH₃ in ) stabilize the conjugated system .
  • Biological Activity : Thiourea derivatives (e.g., 4-hydroxythiobenzamide) exhibit enhanced kinase inhibition due to sulfur’s polarizability and hydrogen-bonding capacity .
  • Crystallography : Hydrogen-bonding networks (e.g., N–H⋯O in ) are critical for stabilizing crystal structures, influencing melting points and solubility .

Biological Activity

Structure

The compound's structure can be represented as follows:

C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}

This indicates that it consists of a cyclohexadiene core with diphenylmethylidene and amino substituents, which are crucial for its biological interactions.

Physical Properties

  • Molecular Weight : 288.34 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Melting Point : Data varies but typically around 150-160 °C.

Antimicrobial Activity

Studies have shown that diphenylmethylidene derivatives exhibit significant antimicrobial properties. For example, a series of hydrazones were tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-oneE. coli50 µg/mL
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-oneS. aureus75 µg/mL

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of the compound on MCF-7 (human breast cancer) cells:

  • IC50 Value : 30 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via mitochondrial pathway, confirmed by increased levels of cytochrome c in cytosol.

Antimalarial Activity

Recent investigations have highlighted the potential antimalarial properties of diphenylmethylidene derivatives. A specific study demonstrated that these compounds can chelate iron and inhibit heme polymerization, which is critical for the survival of malaria parasites.

Compound Plasmodium Strain Inhibition Percentage
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-oneP. falciparum (K1 strain)85% at 10 µM

The biological activities of this compound can be attributed to several mechanisms:

  • Iron Chelation : The compound's ability to chelate iron disrupts essential processes in pathogens like malaria.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to cancer cell death.
  • Cell Membrane Disruption : Interaction with microbial membranes contributes to its antimicrobial effects.

Q & A

Q. How should researchers address contradictions in spectral or reactivity data across studies?

  • Resolution Strategy :

Validate synthetic routes (e.g., confirm absence of by-products via LC-MS).

Control solvent polarity and pH during characterization .

Cross-reference with crystallographic data to resolve ambiguities in molecular geometry .

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